2-Phenoxyacetamide

Description

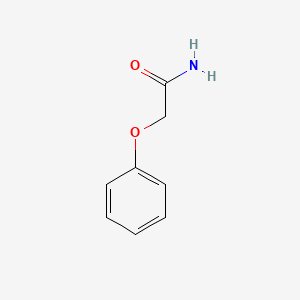

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPRXJXHLWYPQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060741 |

Source

|

| Record name | Acetamide, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26730254 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

621-88-5 |

Source

|

| Record name | Phenoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FX2LE4YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Screening of Novel 2-Phenoxyacetamide Derivatives: A Technical Guide

Executive Summary

This technical guide outlines a rigorous, self-validating framework for the biological evaluation of novel 2-phenoxyacetamide derivatives. These compounds, characterized by an ether linkage and an amide pharmacophore, exhibit diverse bioactivities ranging from antimicrobial to anticancer effects. This document moves beyond basic protocols to provide a causal understanding of experimental design, emphasizing "field-proven" techniques to minimize false positives and ensure reproducibility in drug discovery pipelines.

Part 1: Chemical Rationale & Structural Logic

Before wet-lab screening, it is critical to understand why this scaffold is being interrogated. The 2-phenoxyacetamide core offers a unique balance of lipophilicity and structural flexibility.

The Pharmacophore

-

Ether Linkage (-O-): Provides rotational freedom, allowing the molecule to adopt various conformations to fit into enzyme active sites (e.g., COX-2, DNA Gyrase).

-

Amide Bond (-CONH-): Acts as a hydrogen bond donor/acceptor, crucial for interacting with amino acid residues in the target protein.

-

Aryl Substituents: The "warhead" of the molecule. Electron-withdrawing groups (e.g., -NO2, -Cl) often enhance antimicrobial potency, while bulky lipophilic groups may improve membrane permeability but reduce solubility.

Application Scientist Note: Solubility is the primary failure point for this class. 2-phenoxyacetamides often precipitate in aqueous media. All stock solutions must be prepared in 100% DMSO and diluted such that the final assay concentration of DMSO is <1% (usually 0.1-0.5%) to prevent solvent toxicity masking true compound activity.

Part 2: In Silico Prediction (The Filter)

To reduce reagent waste, candidates are first filtered computationally.

Workflow Visualization

The following diagram illustrates the logical flow from chemical design to wet-lab validation.

Figure 1: Integrated workflow for filtering and validating 2-phenoxyacetamide derivatives.

Part 3: Antimicrobial Susceptibility Testing (The First Pass)

The primary screen for these derivatives is often antimicrobial, targeting bacterial cell walls or protein synthesis. We utilize the Broth Microdilution Method in accordance with CLSI (Clinical and Laboratory Standards Institute) M07 guidelines.[1]

Experimental Causality

We prefer microdilution over disk diffusion for novel synthetics because:

-

Quantification: It yields an exact Minimum Inhibitory Concentration (MIC).

-

Diffusion Issues: Large, lipophilic phenoxyacetamide molecules diffuse poorly in agar, leading to false negatives in disk diffusion assays.

Detailed Protocol: MIC Determination

Objective: Determine the lowest concentration inhibiting visible growth.

Materials:

-

96-well microtiter plates (U-bottom).

-

Resazurin dye (0.015%) (Optional, for colorimetric endpoint).

-

Test strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Step-by-Step Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB to reach -

Compound Dilution:

-

Add 100 µL of MHB to wells 1-12.

-

Add 100 µL of compound stock (e.g., 1000 µg/mL) to well 1.

-

Perform serial 2-fold dilution from well 1 to well 10. Discard 100 µL from well 10.

-

Range: 500 µg/mL down to 0.97 µg/mL.

-

-

Controls (Crucial for Integrity):

-

Well 11 (Growth Control): Bacteria + Broth + Solvent (DMSO). Must show growth.

-

Well 12 (Sterility Control): Broth only. Must remain clear.

-

Reference Drug: Ciprofloxacin or Ampicillin run in parallel.

-

-

Incubation: 37°C for 18-24 hours.

-

Readout: Visual turbidity or add 30 µL Resazurin. Blue

Pink indicates growth (metabolic activity).

Data Presentation Template:

| Compound ID | R-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|---|

| PX-01 | -H | >128 | >128 |

| PX-02 | -NO2 (para) | 8 | 64 |

| PX-03 | -Cl (ortho) | 16 | 32 |

| Ciprofloxacin | (Control) | 0.5 | 0.25 |

Part 4: Cytotoxicity Profiling (Safety & Potency)

To determine if antimicrobial activity is due to specific mechanisms or general toxicity, and to screen for anticancer potential, the MTT Assay is mandatory.

Mechanism of the Assay

The MTT reagent (yellow tetrazolium) is reduced to purple formazan crystals only by mitochondrial succinate dehydrogenase in metabolically active cells.[4]

-

Logic: If the 2-phenoxyacetamide derivative damages mitochondria or induces apoptosis, the color change will be inhibited.

MTT Assay Logic Visualization

Figure 2: Enzymatic reduction pathway utilized in the MTT cytotoxicity assay.

Protocol Specifics

-

Seeding:

cells/well (e.g., MCF-7 or HepG2) in 96-well plates. Incubate 24h for attachment. -

Treatment: Add compounds at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Duration: Incubate for 48 hours.

-

Development: Add MTT (5 mg/mL), incubate 4h. Remove media.[4][5][6] Dissolve crystals in DMSO.

-

Calculation:

Application Scientist Note: Phenoxyacetamides can sometimes interact with the plastic of the plate or precipitate at high concentrations (>100 µM), causing light scattering that mimics "absorbance." Always inspect wells under a microscope before adding DMSO to confirm crystal formation vs. compound precipitation.

Part 5: Target Validation (Enzymatic Inhibition)

Once a lead compound is identified (Low MIC or Low IC50), the mechanism must be validated. A common target for this class is COX-2 (anti-inflammatory) or DNA Gyrase (antimicrobial).

COX-2 Inhibition Screening (Colorimetric)

Many 2-phenoxyacetamide derivatives act as non-steroidal anti-inflammatory drug (NSAID) mimics.

-

Principle: Measure the peroxidase activity of COX heme. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored at 590 nm.

-

Selectivity Index (SI): It is vital to screen against both COX-1 and COX-2.

-

A high SI (>10) indicates reduced gastric side effects (a common goal for this chemical class).

-

References

-

Al-Wahaibi, L. H., et al. (2023). "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Molecules.

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[7] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

-

Abcam. (2024). "MTT Assay Protocol for Cell Viability and Cytotoxicity." Abcam Protocols.

-

Zhu, Q., et al. (2014).[8] "Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors." Molecules.

-

Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Principles and Methods." Assay Guidance Manual (NCBI).

Sources

- 1. researchgate.net [researchgate.net]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 2-Phenoxyacetamide Analogues

Executive Summary

The 2-phenoxyacetamide scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for Monoamine Oxidase (MAO) inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants. Its structural versatility allows for the modulation of lipophilicity and electronic properties via substitution on the phenolic ring and the amide nitrogen.

This guide provides a definitive technical workflow for synthesizing these analogues. Unlike generic preparations, this protocol emphasizes the Williamson Ether Synthesis route adapted for amide stability, prioritizing yield optimization and spectral validation.

Strategic Analysis: The Pharmacophore

Before synthesis, one must understand the target. The 2-phenoxyacetamide structure consists of three critical domains:

-

The Lipophilic Aryl Head: Dictates binding affinity (e.g.,

-stacking in MAO active sites). -

The Oxyacetamide Linker: A hydrogen-bond acceptor/donor motif that provides rotational freedom.

-

The Amide Terminus: A site for further derivatization to tune solubility and metabolic stability.

Key Biological Applications:

-

MAO Inhibition: Analogues with electron-withdrawing groups (e.g., halides) often show high selectivity for MAO-A [1].

-

Anti-inflammatory: Structural similarity to phenoxyacetic acid NSAIDs allows for COX enzyme inhibition [2].

Synthetic Architecture

Retrosynthetic Analysis

The most robust disconnection is at the phenolic ether bond. This suggests a convergent synthesis involving a nucleophilic substitution (

Reaction Workflow (Visualized)

The following diagram outlines the critical path for the synthesis, including decision nodes for reagents.

Figure 1: Convergent synthetic workflow for 2-phenoxyacetamide generation. The optional addition of Potassium Iodide (KI) accelerates the reaction via in situ formation of the more reactive iodoacetamide.

Experimental Protocols

Method A: Direct Alkylation (The "Green" Protocol)

This method is preferred for its operational simplicity and avoidance of acyl chloride intermediates. It utilizes Potassium Carbonate (

Reagents:

-

Substituted Phenol (1.0 equiv)

-

2-Chloroacetamide (1.2 equiv)

-

Anhydrous

(2.0 equiv) -

Potassium Iodide (KI) (0.1 equiv - Catalytic)

-

Solvent: Acetone (Reagent Grade) or Acetonitrile (

)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Substituted Phenol (10 mmol) in anhydrous Acetone (30 mL).

-

Deprotonation: Add anhydrous

(20 mmol) to the solution. Stir at room temperature for 30 minutes.-

Expert Insight: The color change (often slight yellowing) indicates the formation of the phenoxide anion. The 30-minute wait is crucial to ensure sufficient concentration of the nucleophile before adding the electrophile [3].

-

-

Addition: Add 2-Chloroacetamide (12 mmol) and catalytic KI (1 mmol).

-

Mechanistic Note: KI converts the chloro-species to the iodo-species in situ, which is a better leaving group (

), significantly reducing reaction time (Finkelstein effect).

-

-

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Workup:

-

Filter the hot reaction mixture to remove inorganic salts (

, unreacted -

Evaporate the solvent under reduced pressure.

-

The residue is typically a solid. Wash with cold water to remove residual salts and chloroacetamide.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure product.

Mechanistic Validation ( )

The reaction proceeds via a concerted bimolecular nucleophilic substitution.[1] The phenoxide oxygen attacks the

Figure 2: Mechanistic pathway of the Williamson Ether Synthesis. Steric hindrance at the alpha-carbon is minimal, favoring the

Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous spectral confirmation. The following table summarizes the diagnostic signals required to confirm the structure.

Diagnostic Spectral Data

| Technique | Functional Group | Signal Location | Characteristics |

| O-CH | Singlet (2H) .[2] This is the definitive proof of alkylation. If this peak is a doublet, check for coupling with adjacent protons (rare in this scaffold). | ||

| Amide NH | Broad singlets (1H or 2H). Often exchangeable with | ||

| Aromatic Ar-H | Multiplets.[2] Pattern depends on substitution (e.g., para-substitution yields two doublets).[3] | ||

| IR | Amide C=O | 1650 – 1690 cm | Strong, sharp band (Amide I). |

| IR | Ether C-O-C | 1220 – 1260 cm | Strong stretch. |

| HRMS | Molecular Ion | [M+H] | Mass accuracy < 5 ppm required for publication standards. |

Interpretation of Results

-

Success: Appearance of the singlet at ~4.5 ppm and disappearance of the phenolic -OH signal (usually >9.0 ppm broad).

-

Failure Mode (C-Alkylation): If the reaction conditions are too harsh (e.g., using

at high temps), C-alkylation on the aromatic ring may occur. This is evidenced by the loss of an aromatic proton signal and a shift in the methylene peak. -

Failure Mode (Hydrolysis): If the amide peak is missing and a broad acid peak appears (10-12 ppm), the amide may have hydrolyzed to the carboxylic acid during workup. Avoid strong acids during neutralization.

Structure-Activity Relationship (SAR) Insights

When designing analogues for drug development, consider these established trends [1, 4]:

-

Electron Withdrawing Groups (EWGs): Substituents like

, -

Steric Bulk: Large groups at the ortho position may hinder binding to the enzyme active site, reducing potency.

-

Linker Length: Extending the methylene linker (e.g., to propionamide) generally reduces activity, suggesting the specific distance between the aromatic ring and the amide is critical for the pharmacophore.

References

-

Zhu, Q., et al. (2014).[4] Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors.[4][5] Molecules, 19(11), 18620–18631. Link

-

Sarkar, M., et al. (2024).[2] Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.[6] ResearchGate. Link

-

Williamson, A. W. (1850).[1] Theory of Aetherification. Philosophical Magazine, 37, 350–356. (Foundational Mechanism). Link

-

Meenu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. International Journal of Emerging Technologies and Innovative Research (JETIR), 11(3).[7][8] Link

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. jetir.org [jetir.org]

Solubility of 2-Phenoxyacetamide in different organic solvents

Title: Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Phenoxyacetamide

Executive Summary: This technical guide provides a comprehensive analysis of the solubility behavior of 2-Phenoxyacetamide (CAS: 59-96-1), a critical intermediate in the synthesis of Penicillin V and a scaffold for novel NOTUM inhibitors. While specific mole-fraction datasets are often proprietary, this guide synthesizes available physicochemical data, predictive thermodynamic modeling, and rigorous experimental protocols. It is designed to empower process chemists to generate high-fidelity solubility curves required for crystallization optimization and formulation development.

Compound Characterization & Physicochemical Basis

Understanding the solubility of 2-Phenoxyacetamide requires a deep dive into its solid-state properties. As a moderately lipophilic amide, its dissolution is governed by the energy penalty of breaking its crystal lattice versus the gain in solvation energy.

| Property | Value | Technical Implication |

| CAS Number | 59-96-1 | Unique Identifier |

| Molecular Weight | 151.16 g/mol | Low MW facilitates diffusion |

| Melting Point ( | 98–101.5 °C | High |

| LogP (Octanol/Water) | ~1.3 (Est.) | Moderately lipophilic; suggests poor water solubility but high affinity for medium-polarity organics. |

| H-Bond Donors | 1 (Amide NH2) | Capable of H-bonding with alcohols/ketones. |

| H-Bond Acceptors | 2 (Ether O, Carbonyl O) | Facilitates solubility in protic solvents. |

Solubility Profile: Solvent Screening

The following data aggregates qualitative and semi-quantitative solubility behaviors observed in synthesis and recrystallization protocols.

Table 1: Solubility Tier List (25°C)

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Protic Polar | Methanol, Ethanol | High | Primary choice for recrystallization. The solvent's -OH group H-bonds with the amide carbonyl. |

| Aprotic Polar | Acetone, Ethyl Acetate | Moderate-High | Dipole-dipole interactions dominate. Good for extraction. |

| Chlorinated | Chloroform, DCM | Moderate | Effective solvation of the phenoxy ring via dispersion forces. |

| Non-Polar | Toluene, Benzene | Low-Moderate | Solvation limited to the aromatic ring; amide group is phobic to these solvents. |

| Aqueous | Water | Sparingly Soluble | ~21 µg/mL (pH 7.4). High lattice energy overcomes hydration enthalpy. |

Process Insight: The significant solubility differential between Ethanol (High) and Water (Low) identifies the Ethanol-Water system as the optimal candidate for Antisolvent Crystallization .

Experimental Protocol: High-Fidelity Solubility Measurement

To generate precise mole-fraction (

Workflow: Laser Monitoring Solubility Determination

-

Preparation: Accurately weigh solute (

) and solvent ( -

Equilibration: Agitate at 400 rpm. Control temperature with a circulating water bath (

K). -

Heating Ramp: Slowly increase temperature (0.1 K/min) while monitoring laser transmittance.

-

Detection: The temperature at which the laser transmittance maximizes and plateaus is recorded as the saturation temperature (

). -

Replication: Repeat for different mole fractions.

Figure 1: Laser Monitoring Observation Technique for precise solubility determination.

Thermodynamic Modeling & Analysis

Once experimental data

A. Modified Apelblat Equation

This is the industry standard for correlating solubility data.

-

A, B, C: Empirical parameters derived via multiple linear regression.

-

Use Case: Interpolating solubility at any temperature within the measured range.

B. van't Hoff Analysis

Used to determine thermodynamic functions:

-

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Entropy-driven process (Disorder increases upon dissolving).

-

C. Combined Thermodynamic Logic

Figure 2: Workflow for extracting thermodynamic parameters from raw solubility data.

Strategic Applications in Drug Development

Purification via Recrystallization

-

Solvent: Ethanol (95%) or Methanol.

-

Technique: Dissolve 2-Phenoxyacetamide at reflux (~78°C for EtOH). Filter hot to remove insoluble mechanical impurities. Cool slowly to 0–5°C.

-

Yield Optimization: If yield is low, add Water (antisolvent) dropwise to the hot solution until turbidity persists, then cool.

Formulation Implications

-

Bioavailability: The low aqueous solubility (Class II/IV BCS behavior) necessitates formulation strategies like micronization or the use of co-solvents (e.g., PEG-400) if liquid delivery is required.

-

Partitioning: The LogP of ~1.3 suggests good membrane permeability, so solubility is the rate-limiting step for absorption.

References

-

Synthesis & Properties: Atkinson, B. N., et al. "Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM." MedChemComm, 2019, 10, 1361-1369. Link

-

Physicochemical Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 69314, 2-Phenoxyacetamide." PubChem, 2024. Link

- Thermodynamic Modeling (Methodology): Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 2019.

- Crystallization Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Thermal Stability Profiling of 2-Phenoxyacetamide: A Methodological Framework for Pharmaceutical Quality Assurance

Executive Summary

2-Phenoxyacetamide is a critical pharmacophore and intermediate used in the synthesis of anticonvulsants, anti-inflammatory agents, and bioactive heterocyclic derivatives (e.g., quinolines, indoles). In drug development, the thermal history of an intermediate dictates its processing window during formulation steps such as hot-melt extrusion or crystallization.

This technical guide provides a rigorous framework for characterizing the thermal stability of 2-Phenoxyacetamide. Unlike standard datasheets that list a simple melting point, this document details the experimental logic required to distinguish between phase transitions, desolvation, and chemical degradation, ensuring the integrity of downstream pharmaceutical products.

Physicochemical Baseline

Before initiating thermal analysis, the material's theoretical baseline must be established to validate experimental data.

| Property | Value | Relevance to Thermal Analysis |

| Molecular Formula | Used for stoichiometry in degradation mass loss calculations. | |

| Molecular Weight | 151.16 g/mol | Baseline for gravimetric analysis. |

| Melting Point (Lit.) | 99.0 – 105.0 °C | Primary calibration marker for DSC. |

| Physical Form | White crystalline powder | Particle size distribution affects heat transfer rates in TGA. |

| Functional Groups | Ether ( | Amide group is susceptible to thermal dehydration; Ether linkage is generally stable <200°C. |

Experimental Configuration & Protocols

Sample Preparation Strategy

Causality: Thermal analysis is hypersensitive to impurities. Solvents trapped in the crystal lattice can mimic degradation events (pseudomorphs).

-

Protocol: Dry the sample in a vacuum oven at 40°C (well below the expected MP of ~100°C) for 4 hours to remove surface moisture.

-

Validation: Verify volatile content is <0.5% via Loss on Drying (LOD) before TGA.

Thermogravimetric Analysis (TGA)

Objective: Determine the decomposition onset temperature (

Step-by-Step Methodology:

-

Instrumentation: Calibrated TGA (e.g., TA Instruments TGA 5500 or equivalent).

-

Crucible Selection: Platinum or Alumina (inert to organic decomposition products). Avoid Aluminum pans if T > 600°C is expected, though not relevant here.

-

Atmosphere:

-

Run 1 (Inert): Nitrogen (

) at 25 mL/min. Purpose: Isolate thermal decomposition (pyrolysis). -

Run 2 (Oxidative): Air/Oxygen. Purpose: Simulate storage/processing conditions (combustion).

-

-

Ramp Profile:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 350°C.

-

-

Data Processing: Calculate the first derivative of the weight loss curve (DTG) to identify the point of maximum degradation rate (

).

Differential Scanning Calorimetry (DSC)

Objective: Characterize the melting endotherm and detect polymorphism.

Step-by-Step Methodology:

-

Instrumentation: Heat-flux DSC (e.g., TA Instruments DSC 2500).

-

Pan System: Tzero Aluminum Hermetic Pans. Reasoning: Hermetic sealing prevents sublimation of the amide prior to melting and contains decomposition gases.

-

Thermal Cycle (Heat-Cool-Heat):

-

Cycle 1: Heat from 20°C to 130°C at 10°C/min. Purpose: Erase thermal history and observe initial melting (~100°C).

-

Cool: Cool to 0°C at 10°C/min. Purpose: Observe crystallization behavior.

-

Cycle 2: Heat from 0°C to 150°C. Purpose: Analyze the thermodynamic properties of the stable crystal form.

-

Analytical Workflow & Logic

The following diagram illustrates the decision-making process during the thermal profiling of 2-Phenoxyacetamide.

Figure 1: Logical workflow for thermal characterization, distinguishing between solvation, polymorphism, and purity.

Data Interpretation & Mechanistic Insights

The Melting Region (99°C – 105°C)

In the DSC trace, 2-Phenoxyacetamide should exhibit a sharp endothermic peak.

-

Onset Temperature (

): Should align with 99-100°C. -

Peak Temperature (

): Typically 102-104°C. -

Enthalpy of Fusion (

): A critical quality attribute. A broadened peak or lowered

Thermal Degradation Mechanism

Amides generally possess good thermal stability up to ~200°C. However, at elevated temperatures, 2-Phenoxyacetamide is predicted to undergo degradation via two primary pathways:

-

Dehydration (Intramolecular):

-

Observation: Mass loss of 18 units (Water). Formation of phenoxyacetonitrile.

-

-

Ether Cleavage (Radical/Oxidative):

-

At temperatures >250°C (or lower in air), the ether bond may scission, releasing phenol and acetamide fragments.

-

Self-Validating Check: If TGA shows mass loss coinciding with the DSC melting peak, the material is unstable in the melt (decomposition upon melting). For 2-Phenoxyacetamide, the melt should be stable, with degradation occurring significantly higher (>200°C).

Figure 2: Theoretical thermal degradation pathways for 2-Phenoxyacetamide.

Implications for Drug Development

-

Processing Safety: Since the melting point (~102°C) is distinct from the likely decomposition onset (>200°C), 2-Phenoxyacetamide has a wide processing window . It is suitable for hot-melt extrusion processes that operate around 110-130°C.

-

Storage: The primary risk is hydrolysis to phenoxyacetic acid if stored in humid conditions, rather than thermal instability at room temperature.

-

Reaction Monitoring: In synthesizing derivatives (e.g., via cyclization), TGA can verify the complete removal of the amide water (dehydration) by monitoring stoichiometric mass loss.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69314, 2-Phenoxyacetamide. Retrieved from [Link]

-

Makhija, P. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.[1] PubMed Central. Retrieved from [Link]

-

TA Instruments. Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. (General Protocol Reference). Retrieved from [Link]

Sources

Technical Guide: Tiered Toxicity Screening of 2-Phenoxyacetamide Scaffolds

Executive Summary

2-Phenoxyacetamide derivatives represent a privileged scaffold in medicinal chemistry, serving as key intermediates for anticonvulsant, analgesic, and antineoplastic agents. However, the metabolic lability of the amide bond and the potential for phenol-derivative release necessitates a rigorous, early-stage toxicity screening protocol. This guide outlines a self-validating, tiered screening workflow designed to identify cytotoxic, genotoxic, and metabolically unstable candidates prior to in vivo escalation.

Structural Rationale & In Silico Triage

Before wet-lab screening, candidates must be profiled for structural alerts. The core 2-phenoxyacetamide structure consists of a phenyl ring linked via an ether oxygen to an acetamide group.

Key Toxicophores to Monitor:

-

Amide Hydrolysis: The amide bond is susceptible to amidases, potentially releasing reactive amines and phenoxyacetic acid derivatives.

-

Para-Substitutions: Electron-withdrawing groups (e.g.,

,

Protocol 1.0: In Silico Filter

-

Tool: ProTox-II or SwissADME.

-

Objective: Predict LD50 and hepatotoxicity probability.

-

Pass Criteria: Predicted LD50 > 500 mg/kg (Class IV/V) and no active PAINS (Pan-Assay Interference Compounds) alerts.

Primary Cytotoxicity Screening (The Metabolic Gate)

The first wet-lab gate assesses general cellular health and metabolic competence. We utilize the MTT assay, which relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in viable cells.

Why HepG2? We prioritize HepG2 (human liver carcinoma) cells over standard fibroblasts (e.g., L929) for 2-phenoxyacetamides. These compounds are primarily metabolized in the liver; HepG2 cells retain partial CYP450 activity, allowing detection of toxicity caused by early-stage metabolites that would be missed in metabolically incompetent lines.

Protocol 2.0: MTT Viability Assay

Objective: Determine the IC50 (concentration inhibiting 50% of cell growth).

Materials:

-

Cell Line: HepG2 (ATCC HB-8065).

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Solvent: Dimethyl sulfoxide (DMSO).

Step-by-Step Workflow:

-

Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2 to allow attachment. -

Compound Preparation: Dissolve 2-phenoxyacetamide derivatives in DMSO.

-

Critical Control: Final DMSO concentration in the well must be < 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

-

Treatment: Expose cells to a log-scale concentration gradient (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours .

-

Positive Control:[1] Doxorubicin (1 µM) or Triton X-100.

-

Negative Control: 0.5% DMSO in media.

-

-

MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Read absorbance at 570 nm (reference 630 nm).

Data Interpretation:

| IC50 Value (µM) | Toxicity Classification | Action |

| < 10 | Highly Cytotoxic | Discard (unless oncology target) |

| 10 - 50 | Moderately Toxic | Structural Optimization Required |

| > 50 | Low Toxicity | Proceed to Genotoxicity |

Visualization: MTT Assay Logic

Caption: Figure 1. Step-by-step workflow for the MTT cytotoxicity assay using HepG2 cells to screen 2-phenoxyacetamide derivatives.

Genotoxicity Assessment (The Mutagenic Gate)

2-Phenoxyacetamides containing aromatic amines or specific substitutions (e.g., nitro groups) carry a risk of DNA interaction. The Ames Test (OECD Guideline 471) is the mandatory regulatory standard.

Protocol 3.0: Bacterial Reverse Mutation Assay (Ames)

Objective: Detect frameshift mutations or base-pair substitutions.

Materials:

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Metabolic Activation: S9 fraction (rat liver extract) is REQUIRED .

-

Reasoning: The amide bond may be hydrolyzed by liver enzymes into mutagenic primary amines. The S9 fraction mimics this in vivo metabolism.

-

Workflow:

-

Preparation: Prepare top agar containing 0.05 mM histidine/biotin.

-

Inoculation: Mix 0.1 mL bacterial culture (

cells/mL) + 0.1 mL test compound + 0.5 mL S9 mix (or buffer for non-activation). -

Plating: Pour onto Minimal Glucose Agar plates.

-

Incubation: 48-72 hours at 37°C.

-

Scoring: Count revertant colonies (colonies that regained the ability to synthesize histidine).

Pass Criteria:

-

Negative: No dose-dependent increase in revertant colonies compared to solvent control.

-

Positive: >2-fold increase in colonies (TA100) or >3-fold (TA98).

Phototoxicity (The Environmental Gate)

If the 2-phenoxyacetamide derivative is intended for topical application (e.g., antimicrobial cream), phototoxicity screening is critical, as the phenoxy moiety can absorb UV light and generate reactive oxygen species (ROS).

Protocol 4.0: 3T3 NRU Phototoxicity Test (OECD 432)

Objective: Compare cytotoxicity in the presence vs. absence of UVA light.[3]

Workflow:

-

Cell Line: Balb/c 3T3 mouse fibroblasts.

-

Plates: Prepare two identical 96-well plates with compound.

-

Irradiation:

-

Plate A: Exposed to 5 J/cm² UVA light.

-

Plate B: Kept in the dark.[4]

-

-

Readout: Neutral Red Uptake (NRU) assay after 24h.

-

Calculation: Photo-Irritation Factor (PIF).

-

PIF > 5: Probable Phototoxin.

-

Integrated Screening Hierarchy

The following diagram illustrates the decision matrix for advancing a 2-phenoxyacetamide candidate.

Caption: Figure 2. Integrated decision matrix for the tiered toxicity screening of 2-phenoxyacetamide derivatives.

References

-

OECD. (2020).[5] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

-

OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

Gao, C., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. Link

-

National Toxicology Program (NTP). (2024). Ames Test Protocol and Procedures. NIEHS. Link

Sources

The 2-Phenoxyacetamide Scaffold: A Technical Guide to Rational Design and Enzyme Inhibition

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the 2-phenoxyacetamide moiety is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its structural simplicity belies its versatility; the scaffold consists of an aromatic phenoxy group linked to an acetamide core, offering multiple vectors for chemical modification.

This guide moves beyond basic descriptions to provide a rigorous technical roadmap for researchers. We will dissect the rational design, synthetic pathways, and biological validation of these derivatives, specifically focusing on their role as inhibitors for

Rational Design & Structure-Activity Relationship (SAR)

The efficacy of 2-phenoxyacetamide derivatives hinges on the precise manipulation of electronic and steric environments. The scaffold acts as a linker that positions two hydrophobic domains (the phenoxy ring and the amine substituent) into the enzyme's active site.

The Pharmacophore Architecture

The core structure can be divided into three critical zones:

-

Zone A (Phenoxy Ring): The "anchor." Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) here modulate the acidity of the ether oxygen and

-stacking capability. -

Zone B (Linker): The oxymethylene bridge (

). This provides rotational flexibility, allowing the molecule to adopt a "U-shape" or "extended" conformation depending on the active site topology. -

Zone C (Amide Terminus): The "warhead" or secondary binding site. Bulky aryl or alkyl groups here often target the peripheral anionic site (PAS) in enzymes like AChE.

Visualization: SAR Logic Flow

The following diagram illustrates the logical flow of modifying this scaffold to optimize binding affinity.

Figure 1: Structural dissection of the 2-phenoxyacetamide scaffold and its interaction logic with key enzyme targets.

Synthetic Workflow: The "Self-Validating" Protocol

To ensure reproducibility and high yield, we utilize a two-step convergent synthesis: Williamson Ether Synthesis followed by Amidation (or direct reaction with chloroacetamides). The protocol below is designed for high-throughput generation of derivatives.

Reaction Scheme

Step 1: Reaction of substituted phenol with ethyl chloroacetate (or chloroacetamide). Step 2: Hydrazinolysis or direct amination (if ester is the intermediate).

Detailed Protocol (Standardized)

Note: All reagents must be analytical grade. Causality is explained for critical steps.

-

Activation (Phenoxide Formation):

-

Dissolve substituted phenol (1.0 eq) in anhydrous acetone.

-

Add anhydrous

(1.5 eq). -

Causality: Anhydrous conditions and weak base prevent hydrolysis of the chloroacetate reactant while sufficiently deprotonating the phenol.

-

Stir at reflux for 30 mins.

-

-

Nucleophilic Substitution (

):-

Add

-chloroacetamide derivative (1.1 eq) dropwise. -

Reflux for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Validation: The disappearance of the phenol spot and appearance of a less polar product confirms ether formation.

-

-

Work-up & Purification:

-

Filter inorganic salts (

). -

Evaporate solvent under reduced pressure.

-

Recrystallize from Ethanol/Water.

-

Integrity Check: Measure Melting Point (MP). A sharp MP range (<2°C) indicates high purity.

-

Figure 2: Step-by-step synthetic pathway for 2-phenoxyacetamide derivatives via Williamson ether synthesis.

Enzyme Inhibition: Targets & Protocols

This section details the biological evaluation against two primary targets. The protocols are modified for microplate readers to ensure high throughput.

Target 1: -Glucosidase (Diabetes)

Inhibition of

Representative Potency Data:

| Compound Class | Substituent (R) |

Protocol: p-Nitrophenyl-

-

Preparation: Dissolve enzyme (Saccharomyces cerevisiae

-glucosidase) in Phosphate Buffer (pH 6.8). -

Incubation: Mix 20

enzyme + 20-

Causality: Pre-incubation allows the inhibitor to bind (competitive or non-competitive) before substrate competition begins.

-

-

Initiation: Add 20

pNPG substrate. -

Measurement: Monitor absorbance at 405 nm (release of p-nitrophenol) for 30 mins.

-

Calculation:

.

Target 2: Acetylcholinesterase (AChE)

Used for Alzheimer's management, AChE inhibitors increase acetylcholine levels. The phenoxyacetamide scaffold often spans the catalytic active site (CAS) and the peripheral anionic site (PAS).

Protocol: Modified Ellman’s Method

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Reagents: DTNB (Ellman's reagent) and Acetylthiocholine iodide (ATChI).

-

Workflow:

-

Mix Buffer + DTNB + Enzyme + Inhibitor.

-

Incubate 15 mins at 25°C.

-

Add ATChI.

-

Measure Absorbance at 412 nm (Yellow color formation).

-

Computational Validation (Molecular Docking)

To validate the experimental results, molecular docking is essential. It predicts the binding orientation and energy.

Standard Workflow for Phenoxyacetamides:

-

Ligand Prep: Minimize energy using DFT (B3LYP/6-31G*).

-

Protein Prep: Retrieve PDB structure (e.g., 3W37 for

-glucosidase). Remove water, add polar hydrogens. -

Grid Generation: Center grid box on the co-crystallized ligand.

-

Docking: Use AutoDock Vina or Gold.

-

Analysis: Look for H-bonds between the amide oxygen and catalytic residues (e.g., Arg/Asp) and

-

Figure 3: Computational workflow for validating binding modes of phenoxyacetamide derivatives.

References

- Mechanism of -glucosidase inhibition: Title: Mechanism of inhibition

An In-Depth Technical Guide to the In Silico Modeling of 2-Phenoxyacetamide and Its Analogs

Foreword: The Evolving Landscape of Drug Discovery

In the relentless pursuit of novel therapeutics, the journey from a promising chemical scaffold to a clinically approved drug is fraught with challenges. High attrition rates, escalating research and development costs, and the sheer complexity of biological systems demand a paradigm shift from traditional, often serendipitous, discovery methods.[1] Computational, or in silico, approaches have emerged as an indispensable pillar in modern drug discovery, offering a rational and resource-efficient means to design, evaluate, and optimize drug candidates before they are ever synthesized in a lab.[2] This guide is intended for researchers, scientists, and drug development professionals who are leveraging these powerful computational tools to explore the therapeutic potential of the 2-phenoxyacetamide scaffold and its analogs.

The 2-phenoxyacetamide core is a privileged structure in medicinal chemistry, forming the backbone of compounds with a remarkably diverse range of biological activities.[3][4] Its derivatives have been investigated for their potential as anticancer, antidepressant, anti-inflammatory, and anticonvulsant agents, among others.[3][5][6][7] This chemical versatility, however, presents a significant challenge: how to efficiently navigate the vast chemical space of possible analogs to identify those with the highest potential for therapeutic success. This is where in silico modeling becomes not just a tool, but a foundational strategy.

This guide is structured to provide not just a series of protocols, but a cohesive and logical workflow for the computational investigation of 2-phenoxyacetamide derivatives. We will delve into the causality behind each experimental choice, ensuring that every step is part of a self-validating system. From initial ligand preparation and target identification to the nuanced complexities of molecular dynamics and quantum mechanics, we will explore how to rationally design and evaluate these promising compounds.

Section 1: The Strategic Framework for In Silico Drug Design

Before embarking on specific computational techniques, it is crucial to establish a strategic workflow. This ensures that each step logically informs the next, creating a robust and efficient discovery pipeline. The diagram below outlines the overarching strategy for the in silico modeling of 2-phenoxyacetamide analogs.

Figure 1: A high-level overview of the in silico drug design workflow for 2-phenoxyacetamide analogs.

Section 2: Ligand Preparation and Target Identification

The success of any in silico study hinges on the quality of the input data. This section details the critical first steps: preparing a library of 2-phenoxyacetamide analogs and identifying their biological targets.

Ligand Preparation

The initial step involves creating a virtual library of 2-phenoxyacetamide analogs. This can be done by modifying the core 2-phenoxyacetamide structure with various functional groups. It is essential to generate accurate 3D structures for these molecules.

Protocol 2.1: 3D Structure Generation and Energy Minimization

-

2D Sketching: Draw the 2-phenoxyacetamide analogs using a chemical drawing software such as ChemDraw or MarvinSketch. Save the structures in a standard format like SDF or MOL.

-

3D Conversion: Use a program like Open Babel or the 3D structure generation tools within Schrödinger or MOE to convert the 2D structures into 3D coordinates.

-

Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation of the ligand.

-

Rationale: The initial 3D conversion may result in sterically strained or high-energy conformations. Energy minimization refines the structure to a more realistic and energetically favorable state.

-

Method: Employ a molecular mechanics force field (e.g., MMFF94 or AMBER) to minimize the energy of each ligand. This can be performed in software like Avogadro, Spartan, or the ligand preparation modules of commercial drug design suites.

-

Output: A set of energy-minimized 3D structures of the 2-phenoxyacetamide analogs, typically in PDB or MOL2 format.

-

Biological Target Identification

The diverse biological activities of 2-phenoxyacetamide derivatives mean they can interact with various protein targets.[3][5][6][7] Identifying the correct target is paramount for a meaningful in silico study.

Table 1: Known Biological Targets of 2-Phenoxyacetamide Derivatives

| Biological Target | Therapeutic Area | PDB ID (Example) |

| Poly (ADP-ribose) polymerase-1 (PARP-1) | Anticancer | 5DS3 |

| Monoamine Oxidase A (MAO-A) | Antidepressant | 2BXS |

| Monoamine Oxidase B (MAO-B) | Antidepressant, Neuroprotective | 2BYB |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 5IKR |

This table is not exhaustive but provides examples of well-characterized targets.

Protocol 2.2: Protein Target Preparation

-

PDB Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand.

-

Protein Cleaning: The raw PDB file often contains non-essential molecules like water, ions, and co-solvents. These should be removed as they can interfere with the docking process.[8]

-

Adding Hydrogens: PDB files often lack hydrogen atoms. Add hydrogens to the protein structure using software like AutoDockTools, PyMOL, or Schrödinger's Protein Preparation Wizard.[9][10]

-

Assigning Charges: Assign appropriate partial charges to the protein atoms. This is crucial for accurately calculating electrostatic interactions.

-

Energy Minimization (Optional but Recommended): Perform a constrained energy minimization of the protein to relieve any steric clashes, especially after adding hydrogens.

Section 3: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[9] It is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual libraries.

The Causality of Docking: The fundamental principle of molecular docking is to find the ligand conformation and orientation within the protein's active site that results in the lowest free energy of binding. This is achieved through a scoring function that estimates the binding affinity.

Protocol 3.1: Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for docking a 2-phenoxyacetamide analog into a prepared protein target using AutoDock Vina, a widely used and validated docking program.[9][10][11]

-

Prepare the Receptor (Protein):

-

Load the prepared protein PDB file into AutoDockTools (ADT).

-

Add polar hydrogens and assign Kollman charges.

-

Save the prepared receptor in PDBQT format (receptor.pdbqt).

-

-

Prepare the Ligand (2-Phenoxyacetamide Analog):

-

Load the energy-minimized ligand MOL2 file into ADT.

-

Detect the root and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format (ligand.pdbqt).

-

-

Define the Grid Box:

-

Rationale: The grid box defines the search space for the docking algorithm on the protein. It should encompass the entire binding site.

-

In ADT, open the Grid Box tool.

-

Center the grid box on the known active site of the protein. If a co-crystallized ligand is present in the original PDB structure, its location is an excellent guide.

-

Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for rotational and translational freedom.

-

-

Create the Configuration File:

-

Create a text file named conf.txt with the following content:

-

Replace the bracketed values with the actual coordinates and dimensions from the previous step.

-

-

Run AutoDock Vina:

-

Open a terminal or command prompt.

-

Navigate to the directory containing your files.

-

Execute the command: vina --config conf.txt --log log.txt

-

-

Analyze the Results:

-

The output file out.pdbqt will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

-

Visualize the docked poses in PyMOL or ChimeraX along with the protein to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

-

Figure 3: The general workflow for a protein-ligand molecular dynamics simulation.

Conclusion

The in silico modeling techniques outlined in this guide provide a powerful, multi-faceted approach to the discovery and optimization of novel 2-phenoxyacetamide-based therapeutics. By integrating molecular docking, ADMET profiling, quantum mechanics, and molecular dynamics, researchers can rationally navigate the vast chemical landscape, prioritize candidates with the highest probability of success, and gain deep mechanistic insights into their modes of action. This strategic application of computational chemistry not only accelerates the drug discovery process but also embodies a more efficient and insightful approach to developing the medicines of tomorrow.

References

-

Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

-

Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

-

Pritam Panda. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

-

Bioinformatics Review. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

-

BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved from [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

-

El-Sayed, R., El-Gamal, M. I., Al-Fayoumi, A. M., El-Gamal, K. M., Al-Anerie, M. Y., Al-Ghamdi, S. S., ... & Abdel-Maksoud, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7306. [Link]

-

Zhu, Q., Song, Y., Chen, J., Li, Z., & Chen, H. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18639. [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

-

CP2K. (n.d.). QM/MM with Built-in Force Field. Retrieved from [Link]

-

Lee, C. H. (2014). A guide to in silico drug design. Pharmaceutical Journal, 14, 14-20. [Link]

-

PubChem. (n.d.). 2-Phenoxyacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Pritam Panda. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

-

Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., ... & Lu, A. P. (2022). ADMETboost: A web server for accurate ADMET prediction. Journal of cheminformatics, 14(1), 1-10. [Link]

-

Reddit. (2024, September 25). How to perform QM/MM simulation for a protein ligand complex. r/comp_chem. [Link]

-

D'Agnillo, F., & Ghoshal, A. K. (2019). COX Inhibitors. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. Retrieved from [Link]

-

ResearchGate. (n.d.). ADMETboost: a web server for accurate ADMET prediction | Request PDF. Retrieved from [Link]

-

Gane, P. J., & Dean, P. M. (1999). Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Current opinion in chemical biology, 3(4), 417-424. [Link]

-

Schyman, P., Liu, R., Desai, V., Wallqvist, A., & Reifman, J. (2017). vNN web server for ADMET predictions. Frontiers in pharmacology, 8, 887. [Link]

-

ResearchGate. (2025, December 4). In Silico Design Of Phenyl Acetamide Derivatives As Parp1 Inhibitors Targeting Brca1/2-Mutated Breast And Ovarian Cancers. [Link]

-

GROMACS forums. (2020, September 15). QM/MM tutorial for binding free energies. [Link]

-

BioExcel. (2021, May 26). QM/MM with GROMACS+CP2K - CP2K parameters practical [Video]. YouTube. [Link]

-

JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

Pillay, S., & A. Afolayan, A. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Current medicinal chemistry. [Link]

-

Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

-

Medico-Pedia. (2025, February 25). Classifications of Nonsteroidal Anti inflammatory Drugs NSAIDs (Cyclooxygenase 1 & 2 Inhibitors COX) [Video]. YouTube. [Link]

-

Zheng, J., Li, Z., & Min, W. (2023). Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. Frontiers in Pharmacology, 14, 1195619. [Link]

-

AccessMedicine. (n.d.). MONOAMINE OXIDASE INHIBITORS. Retrieved from [Link]

-

Al-Ostoot, F. H., Salah, S., & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(9), 2313-2349. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 3. jetir.org [jetir.org]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

Application of 2-Phenoxyacetamide in the Synthesis of Heterocyclic Compounds

Executive Summary

2-Phenoxyacetamide is a privileged scaffold in organic synthesis, serving as a robust precursor for oxygen- and nitrogen-containing heterocycles. Its structural dualities—an electron-rich phenoxy ether adjacent to a reactive acetamide linkage—enable diverse cyclization modes. This guide details the application of 2-phenoxyacetamide derivatives in synthesizing 1,4-benzoxazin-3-ones , dibenzoxazepines , and 2-pyridones . We focus on scalable, high-fidelity protocols utilizing intramolecular cyclizations, multicomponent reactions (Ugi-4CR), and cascade sequences.

Chemical Properties & Reactivity Profile

The versatility of 2-phenoxyacetamide stems from three reactive loci:

-

The Amide Nitrogen: Nucleophilic character allows for N-alkylation or participation in condensation reactions.

-

The Methylene Bridge: Acidic protons (

-to-carbonyl) permit Knoevenagel-type condensations. -

The Phenoxy Ring: The ortho-position is activated for electrophilic aromatic substitution (EAS) or intramolecular couplings.

| Property | Specification | Relevance to Synthesis |

| Molecular Formula | Atom-economical scaffold.[1] | |

| Active Sites | Amide NH, | Multiple cyclization pathways (EAS, S |

| Stability | Stable to mild acid/base | Compatible with multi-step sequences (e.g., Ugi). |

| Solubility | Polar organic solvents (DMSO, DMF, EtOH) | Facilitates high-temperature cyclizations. |

Protocol A: Synthesis of 1,4-Benzoxazin-3-ones

Target: 2H-1,4-benzoxazin-3(4H)-ones (Core structure in anticoagulants and antifungals). Methodology: Intramolecular Cyclization of N-hydroxy-2-phenoxyacetamides.

Mechanistic Rationale

This transformation relies on the activation of the amide carbonyl and subsequent electrophilic attack on the phenoxy ring. The use of Polyphosphoric Acid (PPA) or Lewis Acids serves a dual purpose: it enhances the electrophilicity of the carbonyl carbon and acts as a dehydrating agent to drive the equilibrium toward the cyclized product.

Experimental Protocol

Reagents:

-

Precursor: N-hydroxy-2-phenoxyacetamide (1.0 eq)

-

Reagent/Solvent: Polyphosphoric Acid (PPA) (10-15 eq by weight)

-

Quench: Crushed ice/Water

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer, introduce PPA. Heat to 60°C to reduce viscosity.

-

Addition: Add N-hydroxy-2-phenoxyacetamide portion-wise over 20 minutes. Critical: Maintain temperature <80°C to prevent uncontrolled exotherms.

-

Cyclization: Ramp temperature to 100–110°C and stir for 3–5 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 3:7).

-

Endpoint: Disappearance of the hydroxamic acid starting material.

-

-

Quench: Cool the reaction mixture to 60°C. Pour the viscous syrup slowly onto crushed ice (500g per 50g PPA) with vigorous stirring.

-

Isolation: The product typically precipitates as a solid. Filter the precipitate.

-

If oil forms: Extract with Dichloromethane (3 x 50 mL), wash with saturated NaHCO

, dry over MgSO

-

-

Purification: Recrystallize from Ethanol/Water to yield the pure 1,4-benzoxazin-3-one.

Yield Expectation: 75–85%

Reaction Pathway Visualization

Figure 1: Acid-mediated intramolecular cyclization pathway for benzoxazinone formation.

Protocol B: Dibenzoxazepines via Ugi-Post-Condensation

Target: Dibenzo[b,f][1,4]oxazepines (CNS active agents).

Methodology: Ugi 4-Component Reaction (U-4CR) followed by Intramolecular S

Mechanistic Rationale

This protocol leverages the "Ugi/Deprotect/Cyclize" (UDC) strategy. Phenoxyacetic acid is used as the carboxylic acid component. By selecting an amine or aldehyde component with a leaving group (e.g., 2-chloroaniline or 2-chlorobenzaldehyde), the linear Ugi adduct is primed for a base-mediated intramolecular nucleophilic aromatic substitution (S

Experimental Protocol

Reagents:

-

Component A: 2-Chlorobenzaldehyde (1.0 eq)

-

Component B: Aniline (1.0 eq)

-

Component C: Phenoxyacetic acid (1.0 eq)

-

Component D: tert-Butyl isocyanide (1.0 eq)

-

Solvent: Methanol (0.5 M)

-

Cyclization Base: Cs

CO

Step-by-Step Procedure:

-

Imine Formation: Stir 2-chlorobenzaldehyde and aniline in Methanol at 25°C for 30 minutes.

-

Ugi Condensation: Add Phenoxyacetic acid, stir for 10 minutes, then add tert-Butyl isocyanide. Stir at ambient temperature for 24 hours.

-

Intermediate Isolation: Evaporate Methanol. The Ugi adduct (linear bis-amide) usually precipitates or can be purified via flash column chromatography.

-

Cyclization (S

Ar): Dissolve the Ugi adduct in dry DMF (0.1 M). Add Cs -

Heating: Heat the mixture to 120°C for 12–16 hours under Nitrogen.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Yield Expectation: 60–70% (over 2 steps).

Workflow Visualization

Figure 2: Sequential Ugi condensation and intramolecular S_NAr cyclization.

Protocol C: Synthesis of 2-Pyridones

Target: 3-Cyano-2-pyridones (Kinase inhibitors). Methodology: Knoevenagel Condensation / Michael Addition Cascade.

Mechanistic Rationale

The methylene group of 2-phenoxyacetamide is activated by the adjacent carbonyl. Reaction with electrophilic reagents like aryl methylenecyanoacetates (generated in situ) leads to a Michael addition followed by cyclization.

Experimental Protocol

Reagents:

-

N-(4-substituted)-2-phenoxyacetamide (1.0 eq)

-

Aryl aldehyde (1.0 eq)

-

Malononitrile or Ethyl Cyanoacetate (1.0 eq)

-

Catalyst: Piperidine (Catalytic amount) or Ammonium Acetate

-

Solvent: Ethanol[10]

Step-by-Step Procedure:

-

Mixing: Combine the aldehyde, malononitrile, and 2-phenoxyacetamide derivative in Ethanol.

-

Catalysis: Add 5 mol% Piperidine.

-

Reflux: Heat to reflux for 4–6 hours. The reaction typically proceeds via the formation of a chalcone intermediate followed by nucleophilic attack of the acetamide nitrogen or carbon.

-

Isolation: Cool to room temperature. The pyridone product often crystallizes out of the ethanolic solution.

-

Purification: Recrystallization from EtOH/DMF.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete dehydration or charring. | Ensure PPA is pre-heated. Do not exceed 110°C. Use fresh PPA. |

| No Cyclization (Protocol B) | Leaving group on aryl ring not reactive enough. | Switch from -Cl to -F or -NO |

| Side Products (General) | Hydrolysis of the amide bond. | Maintain strictly anhydrous conditions for base-mediated steps. Avoid prolonged exposure to strong aqueous acids. |

| Poor Solubility | High molecular weight intermediates. | Use DMSO or NMP as co-solvents. Perform workup by pouring into excess water to precipitate. |

References

-

Reddymasu, S., et al. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences.

-

Zhang, L., & Zhang, S. (2023). An efficient method for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones via ligand-free copper-catalyzed cascade reaction. Synthesis.

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition.

-

Hassan, A. S., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents. ResearchGate.

-

Dai, W. M., et al. (2006). Microwave-Assisted Synthesis of 1,4-Benzoxazin-3-ones. Tetrahedron.

Sources

- 1. Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Ugi reaction - Wikipedia [en.wikipedia.org]

- 3. One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(â ¡)/calix[4]arene complex [html.rhhz.net]

- 4. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Ugi Reaction [organic-chemistry.org]

- 8. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Phenoxyacetamide in Drug Discovery for Neurodegenerative Diseases

Introduction: The Therapeutic Promise of 2-Phenoxyacetamide Derivatives

Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial nature. A key pathological feature is the progressive loss of neuronal structure and function, often linked to oxidative stress, protein misfolding, and neuroinflammation. The 2-phenoxyacetamide scaffold has emerged as a promising pharmacophore in the quest for effective therapeutics. Its derivatives have demonstrated a remarkable ability to modulate multiple targets implicated in the neurodegenerative cascade, offering a multi-pronged approach to treatment.

These compounds have shown potent inhibitory activity against key enzymes such as Monoamine Oxidase B (MAO-B) and Glycogen Synthase Kinase-3β (GSK-3β). Inhibition of MAO-B can increase dopamine levels, offering symptomatic relief in Parkinson's disease, while also reducing the production of reactive oxygen species (ROS).[1][2] GSK-3β is a critical enzyme in the phosphorylation of tau protein, a hallmark of Alzheimer's disease pathology.[3] By inhibiting GSK-3β, 2-phenoxyacetamide derivatives can potentially reduce the formation of neurofibrillary tangles and mitigate downstream neurotoxicity.[3][4] Furthermore, some derivatives exhibit cholinesterase inhibitory activity, a well-established therapeutic strategy for Alzheimer's disease.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-phenoxyacetamide derivatives in neurodegenerative disease research. It outlines detailed protocols for their synthesis, in vitro characterization, and in vivo evaluation, with a focus on the scientific rationale behind each experimental step.

Section 1: Synthesis of 2-Phenoxyacetamide Derivatives

The synthesis of 2-phenoxyacetamide derivatives is a critical first step in their evaluation. A common and versatile method involves the reaction of a substituted phenol with 2-chloroacetamide in the presence of a base. This straightforward approach allows for the facile introduction of various substituents on the phenoxy ring, enabling the exploration of structure-activity relationships (SAR).

Protocol 1: General Synthesis of N-substituted 2-Phenoxyacetamide Derivatives

This protocol describes a general method for the synthesis of N-substituted 2-phenoxyacetamide derivatives.

Materials:

-

Substituted phenol

-

2-Chloro-N-(substituted)acetamide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) and 2-chloro-N-(substituted)acetamide (1.1 eq) in DMF.

-

Base Addition: Add potassium carbonate (2.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at 80°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Potassium Carbonate as Base: K₂CO₃ is a mild base that deprotonates the phenolic hydroxyl group, making it a better nucleophile to attack the electrophilic carbon of the chloroacetamide.

-

Elevated Temperature: Heating the reaction mixture increases the reaction rate, allowing for a shorter reaction time.

-

Column Chromatography: This purification technique is essential to isolate the desired product from unreacted starting materials and byproducts, ensuring the purity of the compound for subsequent biological evaluation.

Section 2: In Vitro Evaluation of Biological Activity

The in vitro assessment of 2-phenoxyacetamide derivatives is crucial to determine their potency and selectivity against key molecular targets. This section provides detailed protocols for a panel of enzymatic and cell-based assays.

Enzymatic Assays

This protocol outlines the use of the commercially available MAO-Glo™ Assay (Promega) to determine the inhibitory activity of test compounds against MAO-A and MAO-B.[1][5][6]

Materials:

-

MAO-Glo™ Assay Kit (containing MAO-A or MAO-B enzyme, luminogenic substrate, Luciferin Detection Reagent)

-

Test compounds (2-phenoxyacetamide derivatives)

-

Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare reagents as per the manufacturer's instructions. Dilute the test compounds and positive controls to the desired concentrations in the appropriate buffer.

-

Assay Plate Setup: Add 12.5 µL of test compound or control to the wells of the 96-well plate.

-

Enzyme Addition: Add 12.5 µL of MAO-A or MAO-B enzyme solution to each well.

-

Substrate Addition: Add 25 µL of the luminogenic MAO substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 50 µL of Luciferin Detection Reagent to each well.

-

Signal Stabilization: Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Causality Behind Experimental Choices:

-